4-Oxo-5-hexenoic Acid

Descripción general

Descripción

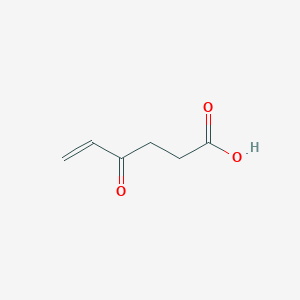

4-Oxo-5-hexenoic Acid is an organic compound with the molecular formula C6H8O3. It is a ketocarboxylic acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Oxo-5-hexenoic Acid can be synthesized through several methods. One common synthetic route involves the oxidation of 5-hexenoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 5-hexenoic acid. This method is favored due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium or platinum, at elevated temperatures and pressures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-5-hexenoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more complex ketocarboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxy-5-hexenoic acid.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines are employed under acidic or basic conditions to facilitate esterification or amidation.

Major Products Formed

Oxidation: Higher ketocarboxylic acids.

Reduction: 4-Hydroxy-5-hexenoic acid.

Substitution: Esters and amides of this compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Oxo-5-hexenoic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating derivatives that can be used in pharmaceuticals and agrochemicals. The compound can be synthesized through several methods, typically involving the reaction of simpler precursors under controlled conditions to yield high-purity products.

Synthetic Routes

- Base-Catalyzed Reactions : Involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.

- Continuous Flow Reactors : Industrial-scale production may utilize continuous flow reactors to enhance mixing and heat transfer, improving yield and purity.

Biological Applications

The biological significance of this compound is underscored by its role in enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

This compound acts as an irreversible inhibitor of carboxylases, which are crucial enzymes in various metabolic pathways. This inhibition can lead to significant alterations in metabolic processes, providing insights into enzyme functionality and potential therapeutic targets .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties . For instance, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .

Case Studies

- Antitumor Activity : A study focused on α-acetylamino acids containing terminal methyleneketo groups found that methyl esters derived from these compounds exhibited significant antitumor activity. This suggests potential applications of this compound derivatives in cancer therapy .

- Mechanism of Action against Bacteria : Alaremycin, a compound related to this compound, was identified as an effective inhibitor of porphobilinogen synthase in Pseudomonas aeruginosa, showcasing its potential as an antibiotic agent targeting the heme biosynthetic pathway. This highlights the relevance of this compound derivatives in developing new antibacterial drugs .

Industrial Applications

In addition to its role in research, this compound is utilized in the synthesis of industrial chemicals such as dyes and polymers. Its versatility as a precursor makes it a valuable component in various manufacturing processes.

Mecanismo De Acción

The mechanism of action of 4-Oxo-5-hexenoic Acid involves its interaction with specific molecular targets. For instance, it acts as an irreversible inhibitor of carboxylases, enzymes that synthesize fatty acids from acetyl-CoA units . This inhibition can affect various metabolic pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-5-hexenoic Acid: A reduction product of 4-Oxo-5-hexenoic Acid.

5-Hexenoic Acid: The precursor in the synthesis of this compound.

2-Acetamido-4-oxo-5-hexenoic Acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to its dual functional groups (ketone and carboxylic acid), which confer distinct reactivity and versatility in chemical synthesis. Its ability to inhibit carboxylases also sets it apart from other similar compounds, making it valuable in biochemical research and potential therapeutic applications.

Actividad Biológica

4-Oxo-5-hexenoic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential antitumor effects, and mechanisms of action.

Chemical Structure and Properties

This compound (C₆H₈O₃) is characterized by its unique structure, which includes a keto group and an unsaturated carbon chain. This structure is significant in determining its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . For instance, it has been shown to inhibit the growth of various bacterial species, particularly those involved in opportunistic infections such as Pseudomonas aeruginosa. The compound acts as an inhibitor of porphobilinogen synthase (PBGS), an enzyme crucial for heme biosynthesis in bacteria. Studies have demonstrated that derivatives of this compound can bind to the active site of PBGS, thereby disrupting bacterial growth and metabolism .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor activity . Research indicates that methyl esters derived from α-acetylamino acids containing this compound demonstrate significant antitumor effects, while the free N-acetyl acid does not show such activity. The structural modifications play a crucial role in enhancing the anticancer potential of these derivatives .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The primary mechanism involves the inhibition of PBGS, which is essential for the synthesis of porphyrins and heme. By binding to PBGS, this compound effectively blocks the production of these vital components in bacteria .

- Antioxidant Properties : Some studies suggest that this compound may also exhibit antioxidant properties, contributing to its protective effects against cellular damage.

- Structural Modifications : The introduction of different functional groups can significantly alter the biological activity of this compound derivatives, enhancing their efficacy against cancer cells and pathogens .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Study on Pseudomonas aeruginosa : A study demonstrated that alaremycin, a derivative related to this compound, inhibited the growth of Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 12 mM. The structural analysis revealed that it binds covalently to key residues in PBGS, providing insights into its antimicrobial mechanism .

- Antitumor Activity Assessment : In another study focused on antitumor effects, methyl esters derived from α-acetylamino acids were shown to exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications for modified forms of this compound .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-oxohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h2H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHQSIFTHFMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388662 | |

| Record name | 4-Oxo-5-hexenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6934-64-1 | |

| Record name | 4-Oxo-5-hexenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.